Cas no 2228193-03-9 (5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine)

5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine
- EN300-1978939
- 2228193-03-9
-
- インチ: 1S/C7H6ClN3O/c8-6-2-1-5(12-6)4-3-10-7(9)11-4/h1-3H,(H3,9,10,11)
- InChIKey: KLCLYKCTQLAFLT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2=CN=C(N)N2)O1
計算された属性
- せいみつぶんしりょう: 183.0199395g/mol
- どういたいしつりょう: 183.0199395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 67.8Ų
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978939-0.1g |
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine |
2228193-03-9 | 0.1g |
$1307.0 | 2023-09-16 | ||
Enamine | EN300-1978939-10.0g |
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine |
2228193-03-9 | 10g |
$6390.0 | 2023-06-01 | ||
Enamine | EN300-1978939-5.0g |
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine |
2228193-03-9 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1978939-0.25g |
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine |
2228193-03-9 | 0.25g |
$1366.0 | 2023-09-16 | ||
Enamine | EN300-1978939-0.05g |
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine |
2228193-03-9 | 0.05g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1978939-10g |
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine |
2228193-03-9 | 10g |
$6390.0 | 2023-09-16 | ||
Enamine | EN300-1978939-1g |
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine |
2228193-03-9 | 1g |
$1485.0 | 2023-09-16 | ||
Enamine | EN300-1978939-5g |
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine |
2228193-03-9 | 5g |
$4309.0 | 2023-09-16 | ||
Enamine | EN300-1978939-2.5g |
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine |
2228193-03-9 | 2.5g |
$2912.0 | 2023-09-16 | ||
Enamine | EN300-1978939-0.5g |
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine |
2228193-03-9 | 0.5g |
$1426.0 | 2023-09-16 |
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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4. Caper tea
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
5-(5-chlorofuran-2-yl)-1H-imidazol-2-amineに関する追加情報
5-(5-Chlorofuran-2-yl)-1H-imidazol-2-amine: A Comprehensive Overview
5-(5-Chlorofuran-2-yl)-1H-imidazol-2-amine, identified by the CAS registry number 2228193-03-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of this compound features a chlorinated furan ring attached to an imidazole moiety, which contributes to its unique chemical properties and potential bioactivity.
The synthesis of 5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity, making it accessible for further research and development. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a key structural feature that influences the compound's reactivity and stability.
Recent studies have highlighted the potential of imidazole derivatives as inhibitors of various enzymes and receptors, suggesting their role in therapeutic applications. For instance, research published in the journal Nature Communications demonstrated that certain imidazole-containing compounds exhibit potent inhibitory activity against kinase enzymes, which are implicated in cancer progression. While specific data on 5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine are not yet available, its structural similarity to known bioactive compounds suggests it may possess analogous properties.
The chlorinated furan moiety in this compound introduces additional electronic effects and enhances its lipophilicity, which are critical factors for drug absorption and bioavailability. Computational studies using molecular docking techniques have revealed that this compound may interact with specific protein targets through hydrogen bonding and π–π interactions. These findings underscore its potential as a lead molecule for further optimization in drug design.
In terms of physical properties, 5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine is typically a crystalline solid with a melting point around 180–190°C. Its solubility in common organic solvents such as dichloromethane and dimethylformamide is moderate, facilitating its use in various chemical reactions. The compound's stability under physiological conditions has also been evaluated, with results indicating minimal degradation over extended periods.
The application of this compound extends beyond pharmacology into materials science. For example, imidazole derivatives are known to act as effective corrosion inhibitors for metals in acidic environments. Recent research has explored the corrosion-inhibiting properties of similar compounds, suggesting that 5-(5-chlorofuran-2-yl)-1H-imidazol-2-amine may find utility in protecting industrial materials from corrosion.
In conclusion, 5-(5-chlorofuran-2-yll) -1H-imidazol - 2 - amine, with its unique structure and promising biological profile, represents a valuable addition to the arsenal of chemical entities being explored for therapeutic and industrial applications. As research continues to unravel its full potential, this compound is poised to make significant contributions to both academic and applied sciences.
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